トリプトキノンA

概要

説明

Triptoquinone A is a tricyclic diterpenoid with the molecular formula C20H24O4. This compound is known for its diverse biological activities, including anti-inflammatory and antioxidant properties .

科学的研究の応用

Triptoquinone A has been extensively studied for its potential therapeutic applications:

Chemistry: It serves as a model compound for studying quinone chemistry and its reactivity.

Biology: Triptoquinone A is used to investigate cellular processes involving oxidative stress and inflammation.

作用機序

Target of Action

Triptoquinone A, a tricyclic diterpenoid , primarily targets the NLR Family CARD Domain Containing 3 (NLRC3) and Nitric Oxide Synthase (NOS) . NLRC3 is a protein that plays a crucial role in immune system regulation . NOS is an enzyme responsible for producing nitric oxide, a molecule that plays a significant role in many physiological and pathological processes .

Mode of Action

Triptoquinone A interacts with its targets by inhibiting their functions. It has been shown to diminish NLRC3 expression in chondrocytes, leading to decreased pro-inflammatory cytokine levels and cartilage degradation enzyme expression . Additionally, it inhibits the induction of NOS by endotoxin and interleukin-1 beta, effectively preventing arginine-induced vasorelaxation in vascular smooth muscle .

Biochemical Pathways

The action of Triptoquinone A affects several biochemical pathways. It impacts the immune system regulation and toll-like receptor signaling pathways . By inhibiting NLRC3 and NOS, it can modulate these pathways, leading to a decrease in inflammation and cartilage degradation .

Pharmacokinetics

It is known that the main component of tripterygium wilfordii, from which triptoquinone a is derived, is quickly eliminated . More research is needed to fully understand the ADME properties of Triptoquinone A and their impact on its bioavailability.

Result of Action

The inhibition of NLRC3 and NOS by Triptoquinone A leads to a decrease in pro-inflammatory cytokine levels and cartilage degradation enzyme expression . This suggests that Triptoquinone A may impede the progression of diseases like systemic lupus erythematosus (SLE) via the NLRC3 axis .

Action Environment

The action, efficacy, and stability of Triptoquinone A can be influenced by various environmental factors. For instance, SLE is associated with epigenetic and environmental factors . .

生化学分析

Biochemical Properties

Triptoquinone A has been found to interact with key human iNOS residues involved in inhibitor binding . This interaction plays a significant role in its biochemical reactions. iNOS is a major mediator during inflammatory processes, and its activity mediates inflammation and has been implicated in many diseases .

Cellular Effects

Triptoquinone A has been shown to have effects on various types of cells and cellular processes. It has been reported to inhibit endomycin (LPS) or interleukin (IL-1β)-promoted induction of nitric oxide synthase (NOS) in vascular smooth muscle . This inhibition results in the prevention of arginine-induced vascular relaxation .

Molecular Mechanism

At the molecular level, Triptoquinone A exerts its effects through binding interactions with biomolecules and changes in gene expression. Most notably, it binds to the key human iNOS residues involved in inhibitor binding . This binding interaction is a crucial part of its mechanism of action.

Metabolic Pathways

Triptoquinone A is involved in several metabolic pathways. It interacts with enzymes such as CYP2C19 and CYP2C9

Transport and Distribution

Triptoquinone A is predicted to cross the blood-brain barrier passively . Eight of the compounds similar to Triptoquinone A are predicted to be pumped out by the p-glycoprotein . This suggests that Triptoquinone A may be transported and distributed within cells and tissues in a similar manner.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Triptoquinone A involves multiple steps, starting from simpler organic molecules. The key steps include cyclization reactions to form the tricyclic core, followed by oxidation to introduce the quinone functionality. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of Triptoquinone A is typically achieved through semi-synthetic methods, where natural extracts from Tripterygium wilfordii are chemically modified to produce the desired compound. This approach leverages the natural abundance of precursor molecules in the plant, reducing the need for extensive synthetic steps .

Types of Reactions:

Oxidation: Triptoquinone A can undergo oxidation reactions, where it is converted to more oxidized forms, often involving the addition of oxygen atoms.

Reduction: This compound can also be reduced to form hydroquinone derivatives, which have different biological activities.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents.

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of Triptoquinone A, each with unique biological properties .

類似化合物との比較

Triptoquinone B: Another compound isolated from Tripterygium wilfordii with similar anti-inflammatory properties.

Abietane Diterpenoids: A class of compounds structurally related to Triptoquinone A, known for their diverse biological activities.

Uniqueness: Triptoquinone A stands out due to its potent inhibition of nitric oxide synthase and its ability to modulate multiple pathways involved in inflammation and oxidative stress. This makes it a promising candidate for developing new therapeutic agents for inflammatory and autoimmune diseases .

生物活性

Triptoquinone A (TQA) is a bioactive compound derived from the plant Tripterygium wilfordii , which has been traditionally used in Chinese medicine for its anti-inflammatory and immunosuppressive properties. Recent studies have highlighted its potential therapeutic applications, particularly in autoimmune diseases and inflammatory conditions. This article reviews the biological activities of TQA, focusing on its mechanisms of action, effects on various cell types, and clinical implications.

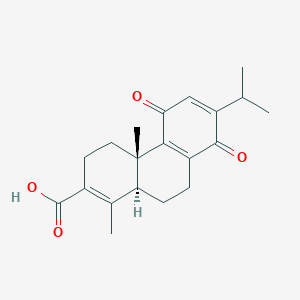

Chemical Structure and Properties

Triptoquinone A is classified as a diterpenoid, characterized by its unique quinone structure. Its molecular formula is , and it exhibits significant lipophilicity, which aids in its bioavailability and interaction with cellular membranes.

TQA exerts its biological effects through multiple pathways:

- Inhibition of Pro-inflammatory Cytokines : TQA has been shown to inhibit the expression of several pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6. This action is crucial in mitigating inflammation in conditions such as rheumatoid arthritis and systemic lupus erythematosus (SLE) .

- Regulation of Nitric Oxide Synthase (NOS) : Research indicates that TQA inhibits the induction of NOS, which is often upregulated during inflammatory responses. This inhibition contributes to reduced nitric oxide production, further alleviating inflammation .

- Modulation of Immune Responses : TQA influences immune cell activity by downregulating NLRC3 expression, a protein involved in inflammatory signaling pathways. This modulation enhances the anti-inflammatory response in chondrocytes and other immune cells .

In Vitro Studies

A series of in vitro experiments have elucidated the effects of TQA on various cell types:

- Chondrocyte Viability : In studies involving human chondrocytes, TQA treatment led to a dose-dependent increase in cell viability under inflammatory conditions induced by IL-1β. The Cell Counting Kit-8 (CCK-8) assay demonstrated significant protective effects against cell death .

- Cytokine Production : ELISA assays revealed that TQA significantly reduced levels of TNF-α and IL-6 in a dose-dependent manner when administered to IL-1β-treated cells. This suggests that TQA can effectively counteract inflammatory cytokine release .

In Vivo Studies

Research has also focused on the therapeutic potential of TQA in animal models:

- Rheumatoid Arthritis Model : In collagen-induced arthritis models, administration of TQA resulted in decreased joint inflammation and improved clinical scores. Histological analyses showed reduced synovial hyperplasia and lower levels of inflammatory markers .

Clinical Implications

The immunosuppressive properties of TQA make it a candidate for treating autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. Clinical trials have reported positive outcomes when using extracts from Tripterygium wilfordii , which contain TQA among other active compounds. However, further studies are required to establish optimal dosing regimens and to assess long-term safety profiles.

Summary Table of Biological Activities

特性

IUPAC Name |

(4aS,10aS)-1,4a-dimethyl-5,8-dioxo-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthrene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O4/c1-10(2)14-9-16(21)17-13(18(14)22)5-6-15-11(3)12(19(23)24)7-8-20(15,17)4/h9-10,15H,5-8H2,1-4H3,(H,23,24)/t15-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDPFWAJAYGLYHD-YWZLYKJASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CCC2(C1CCC3=C2C(=O)C=C(C3=O)C(C)C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(CC[C@]2([C@H]1CCC3=C2C(=O)C=C(C3=O)C(C)C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80162236 | |

| Record name | Triptoquinone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142950-86-5 | |

| Record name | Triptoquinone A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142950-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triptoquinone A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142950865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triptoquinone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。